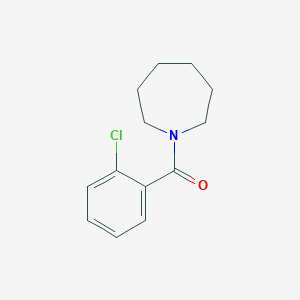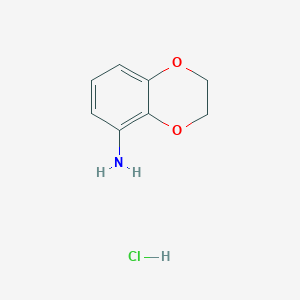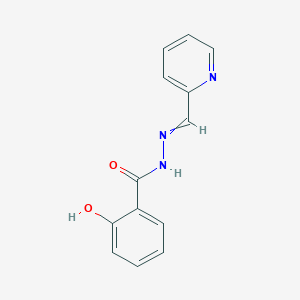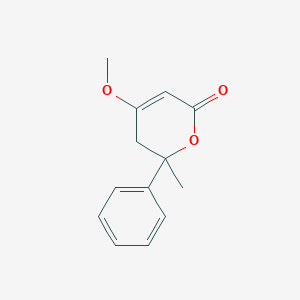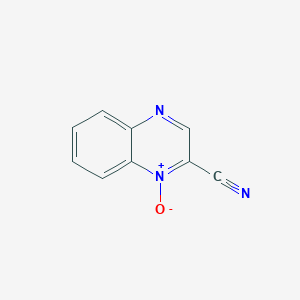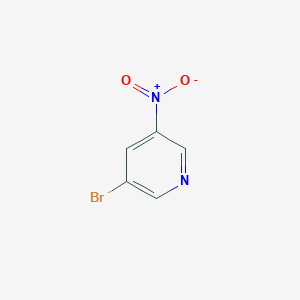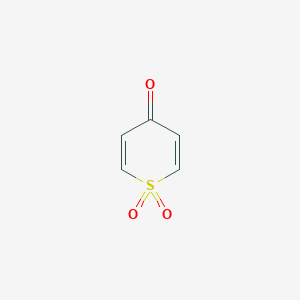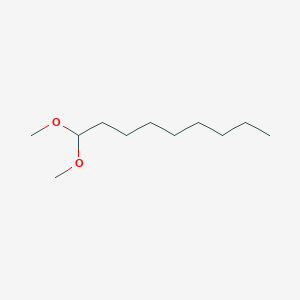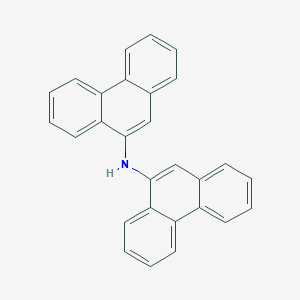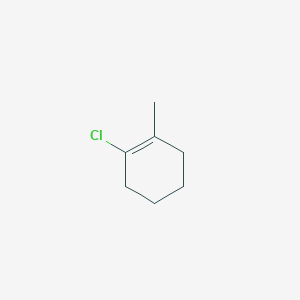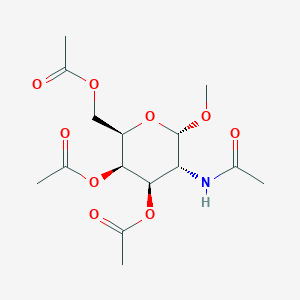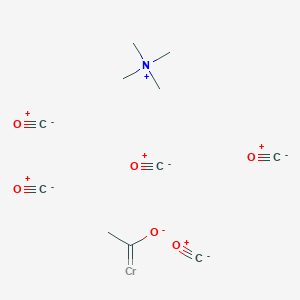![molecular formula C19H16N2Na2O11S3 B095664 1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt CAS No. 19526-81-9](/img/structure/B95664.png)
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt, commonly known as Acid Orange 7, is a synthetic dye used in various industries, including textile, paper, and leather. Its chemical structure consists of a naphthalene ring, a sulfonic acid group, and an azo group. Acid Orange 7 has been widely studied for its potential applications in scientific research due to its unique properties, such as solubility in water and stability under various conditions.
Mechanism Of Action
The mechanism of action of Acid Orange 7 is not fully understood, but it is believed to involve electrostatic and hydrophobic interactions with biomolecules. The sulfonic acid group in Acid Orange 7 allows it to form strong ionic bonds with positively charged amino acid residues in proteins, while the azo group can interact with hydrophobic regions of biomolecules.
Biochemical And Physiological Effects
Acid Orange 7 has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, it should be noted that excessive exposure to Acid Orange 7 may cause irritation to the skin and eyes.
Advantages And Limitations For Lab Experiments
One of the main advantages of Acid Orange 7 is its water solubility, which allows for easy preparation of solutions and compatibility with aqueous-based assays. Acid Orange 7 also has a high molar extinction coefficient, which makes it highly sensitive for detection and quantification of biomolecules. However, Acid Orange 7 may interfere with certain assays and may not be suitable for use in some experimental conditions.
Future Directions
There are several potential future directions for the use of Acid Orange 7 in scientific research. One area of interest is the development of more sensitive and specific biosensors for the detection of biomolecules, such as proteins and nucleic acids. Acid Orange 7 may also have potential applications in drug delivery and imaging due to its unique properties and biocompatibility. Further studies are needed to fully understand the mechanism of action of Acid Orange 7 and its potential applications in various fields of research.
Synthesis Methods
Acid Orange 7 can be synthesized through the diazotization of 5-amino-2-(2-methoxy-5-sulfamoylphenylazo)phenol followed by the coupling reaction with 1-naphthalenesulfonic acid. The disodium salt form of Acid Orange 7 is obtained by treating the synthesized dye with sodium hydroxide.
Scientific Research Applications
Acid Orange 7 has been used in various scientific research applications, including the detection and quantification of proteins, nucleic acids, and other biomolecules. It has been shown to selectively bind to specific amino acid residues in proteins, such as lysine and arginine, and can be used as a probe for protein-protein interactions. Acid Orange 7 has also been used in the development of biosensors for the detection of glucose and other analytes.
properties
CAS RN |
19526-81-9 |
|---|---|
Product Name |
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt |
Molecular Formula |
C19H16N2Na2O11S3 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
disodium;5-hydroxy-6-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O10S3.2Na/c21-18-15-5-2-6-17(32(24,25)26)14(15)7-8-16(18)20-19-12-3-1-4-13(11-12)31(22,23)10-9-30-33(27,28)29;;/h1-8,11,21H,9-10H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
OVFWQJVENRZWTG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Other CAS RN |
19526-81-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
